molecular formula C12H14FN3 B2729582 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine CAS No. 1525433-53-7

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine

Cat. No.: B2729582
CAS No.: 1525433-53-7
M. Wt: 219.263
InChI Key: ITLDQRDIRHBKAX-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a compound that features a pyrazole ring substituted with a fluorophenyl group and a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and dimethylmethanamine groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with α, β-unsaturated ketones can form pyrazolines, which are then oxidized to pyrazoles . The fluorophenyl group can be introduced via electrophilic substitution reactions, and the dimethylmethanamine moiety can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

1-[4-fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-16(2)8-9-3-4-11(13)10(7-9)12-5-6-14-15-12/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDQRDIRHBKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)F)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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